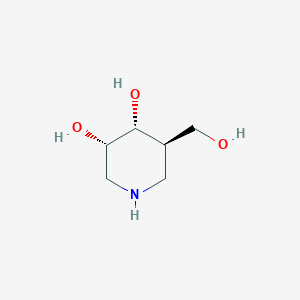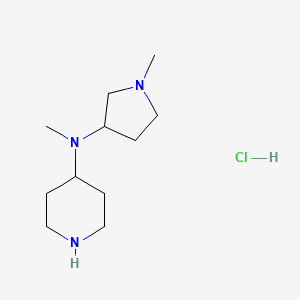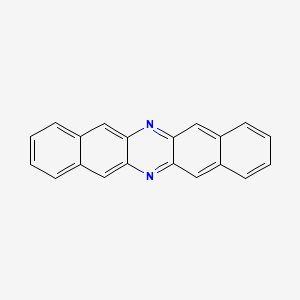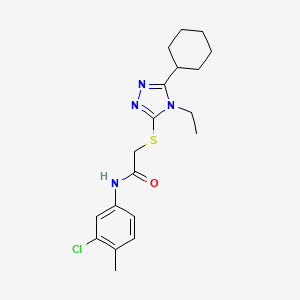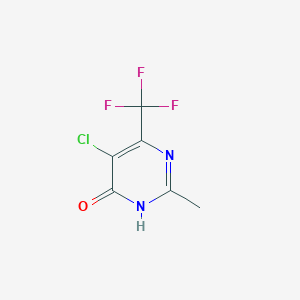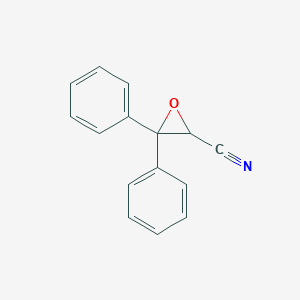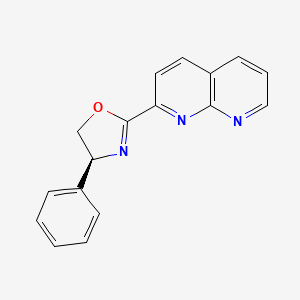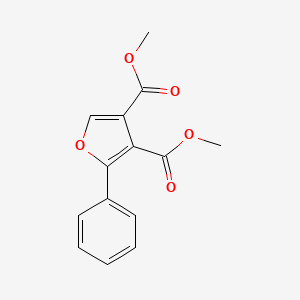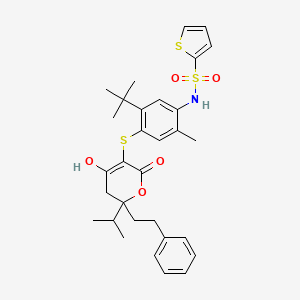![molecular formula C8H5F2NO2S B11772880 2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole](/img/structure/B11772880.png)
2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole is a heterocyclic compound that features both an oxazole ring and a difluoromethoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole typically involves the reduction of 2-nitryl-4-(difluoromethoxy)aniline using hydrazine hydrate as a reductant under the catalysis of Raney-Ni. The reduction products are then used to prepare this compound through a one-pot reaction without separation . Another method involves etherification, nitrification, hydrolysis, reduction, and redox steps .
Industrial Production Methods
For industrial production, the method involving hydrazine hydrate as a reductant is preferred due to its simplicity, safety, and high yield (over 95%). This method is more suitable for large-scale production compared to other methods that may involve more complex processes and lower yields .
Chemical Reactions Analysis
Types of Reactions
2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Hydrazine hydrate and Raney-Ni are commonly used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Industry: Employed in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole involves its interaction with specific molecular targets. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects. The exact molecular pathways can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 2-(Difluoromethoxy)quinoline
- 2-(Difluoromethoxy)pyridine
- Difluoromethylsulfanyl-substituted pyridine
- Difluoromethylsulfanyl-substituted oxazole
Uniqueness
2-(Difluoromethoxy)-5-mercaptobenzo[d]oxazole is unique due to its combination of a difluoromethoxy group and an oxazole ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and other specialized applications .
Properties
Molecular Formula |
C8H5F2NO2S |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
2-(difluoromethoxy)-1,3-benzoxazole-5-thiol |
InChI |
InChI=1S/C8H5F2NO2S/c9-7(10)13-8-11-5-3-4(14)1-2-6(5)12-8/h1-3,7,14H |
InChI Key |
IJNYHZZPSYNHGS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1S)N=C(O2)OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


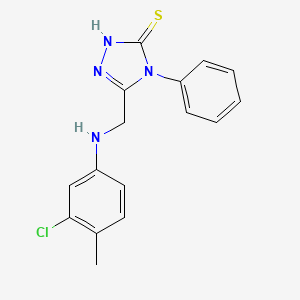
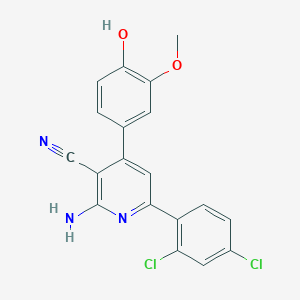
![2,5-Difluorobenzo[d]oxazole](/img/structure/B11772807.png)
